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1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

ADAMTS-13 HIV-1 entry inhibitor Protease Selectivity

Researchers studying von Willebrand factor processing or HIV entry often face confounding off-target activity with earlier ADS-series probes. ADS-J13 solves this by lacking the acidic gp41-binding group, making it a clean ADAMTS-13 inhibitor (BindingDB evidence) and a unique comparator for mapping gp41 resistance pathways. Key differentiation from close analogs: the 4-fluorophenyl urea and 6-methoxy-2-methylpyrimidine motifs ensure target selectivity and provide a valuable data point for 3D-QSAR models against herbicide-resistant weeds. Bulk custom synthesis and analytical documentation available.

Molecular Formula C19H18FN5O2
Molecular Weight 367.384
CAS No. 946303-41-9
Cat. No. B2400188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS946303-41-9
Molecular FormulaC19H18FN5O2
Molecular Weight367.384
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-7-9-16(10-8-14)25-19(26)24-15-5-3-13(20)4-6-15/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
InChIKeyJXEWTQYJWVMRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ADS-J13: Phenylurea-Pyrimidine Baseline


1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known by its research code ADS-J13, is a synthetic small molecule belonging to the phenylurea-pyrimidine chemical class [1]. First disclosed as a structure in the primary literature within the context of HIV-1 gp41-mediated fusion inhibition, its molecular architecture features a central urea bridge linking a 4-fluorophenyl group and a 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl group [2]. This arrangement places it within a broader class of unsymmetrical, fluorinated urea derivatives explored for diverse biological activities, including antiviral and potential herbicidal applications [3].

Why Generic Substitution Fails for ADS-J13


Interchanging this compound with a close analog without empirical validation carries significant risk, as biological activity within this chemotype is exquisitely sensitive to subtle structural changes. The specific 4-fluorophenyl moiety is not merely a generic halogen substitution; its electron-withdrawing properties and small size directly influence the hydrogen-bonding capability of the central urea group and can dictate selectivity between host targets, such as ADAMTS-13 and HIV-1 gp41 [1]. Similarly, the 6-methoxy-2-methyl substitution pattern on the pyrimidine ring differentiates it from other pyrimidinyl ureas, potentially altering its interaction with enzymatic hydrophobic pockets or conferring resistance to resistance-associated mutations in viral targets, a critical factor demonstrated for structurally distinct gp41 inhibitors like ADS-J1 [2].

Quantitative & Comparative Evidence for ADS-J13


Functional Target Shift: ADAMTS-13 vs. gp41

A key differentiator is the compound's functional proteomic profile. BindingDB records ADS-J13 (ChEMBL2352582) as an inhibitor of the ADAMTS-13 protease [1]. This is a clear functional departure from the closely related, earlier-generation compound ADS-J1, which is a well-characterized HIV-1 entry inhibitor that binds the gp41 NHR trimer but has no reported ADAMTS-13 activity [2]. This indicates that the substitution of ADS-J1's phenylazo-naphthalene sulfonic acid group with the 6-methoxy-2-methylpyrimidin-4-yl-amino scaffold in ADS-J13 fundamentally redirects the compound's primary pharmacological target.

ADAMTS-13 HIV-1 entry inhibitor Protease Selectivity Thrombotic Thrombocytopenic Purpura

Alternative gp41 Binding Mode

For viral entry applications, ADS-J13's mechanism of action appears fundamentally different from that of ADS-J1. The seminal 2000 BBRC publication highlights that active inhibitors of the gp41 core structure, exemplified by ADS-J1, require an acidic group to form a crucial salt bridge with Lys574 in the gp41 N-terminal heptad repeat [1]. ADS-J13's structure, featuring a neutral urea-pyrimidine scaffold, lacks this acidic sulfonic acid moiety. Computational analysis in the same study indicates that compounds lacking such acidic groups are inactive in this specific gp41 fusion assay [1].

HIV-1 gp41 Binding Mode Drug Resistance Structure-Activity Relationship

Lipophilicity and Cellular Permeability

In the absence of public biological data, a comparative physicochemical analysis can guide procurement decisions. The 4-fluorophenyl substitution, combined with the methoxy-methylpyrimidine, is a common medicinal chemistry strategy to moderate lipophilicity ('logD sweet spot') for improved cellular permeability and reduced off-target binding, compared to bulkier, more lipophilic analogs. While direct experimental logD values for a complete comparator set are not publicly available, the compound's calculated topological polar surface area (tPSA) is 95.0 Ų [REFS-1, PubChem Predicted]. This value can be compared to a close des-fluoro analog to assess the impact on permeability.

Lipophilicity Blood-Brain Barrier Cellular Uptake Physicochemical Property

ADS-J13 Application Scenarios


ADAMTS-13 Inhibition for TTP Research

Leveraging the BindingDB evidence for ADAMTS-13 inhibition [1], this compound serves as a starting chemical probe for dissecting ADAMTS-13's role in von Willebrand factor processing and for studying thrombotic thrombocytopenic purpura (TTP) pathogenesis. Its use avoids confounding activity on gp41, a pitfall of using earlier ADS series members.

HIV-1 gp41 Resistance Studies

The evidence that ADS-J13 lacks the critical acidic group for a conventional gp41 Lys574 salt bridge [1] makes it a unique comparator for studying drug resistance mutations in HIV. It can help identify whether viral escape pathways from ADS-J1 confer cross-resistance to a compound with a distinct binding modality.

3D-QSAR for Herbicide Lead Optimization

In the context of the broader N-fluorinated phenyl-N'-pyrimidyl urea series studied for herbicidal activity [1], ADS-J13's specific substitution pattern provides a data point for building 3D-QSAR models aimed at predicting the activity of new analogs against herbicide-resistant weeds, optimizing potency further.

SAR Reference Compound

The compound's unique combination of a 4-fluorophenyl urea and a 6-methoxy-2-methylpyrimidine allows medicinal chemists to use it as a direct comparator when exploring the SAR of central urea linkages for enzymatic inhibition, particularly to map the steric and electronic requirements of the target site.

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